molecular formula C19H26N4O B6808048 N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine

Cat. No.: B6808048
M. Wt: 326.4 g/mol
InChI Key: XTLDYSSMYAMZBF-UHFFFAOYSA-N
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Description

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine is a complex organic compound featuring a unique structure that combines a pyrazole ring, a tetrahydrocycloheptapyridine ring, and an oxane (tetrahydropyran) moiety

Properties

IUPAC Name

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14-19(13-21-23(14)17-8-11-24-12-9-17)22-16-5-4-15-3-2-10-20-18(15)7-6-16/h2-3,10,13,16-17,22H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLDYSSMYAMZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOCC2)NC3CCC4=C(CC3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative, the pyrazole ring can be synthesized through a cyclization reaction.

    Attachment of the Oxane Moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole precursor is replaced by an oxane derivative.

    Construction of the Tetrahydrocycloheptapyridine Ring: This step may involve a series of cyclization and hydrogenation reactions to form the seven-membered ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially converting double bonds to single bonds and altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the pyrazole ring could lead to a fully saturated pyrazoline derivative.

Scientific Research Applications

Chemistry

In chemistry, N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as an enzyme inhibitor, receptor modulator, or in other therapeutic roles.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-7-amine
  • N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-6-amine
  • N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-8-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

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